molecular formula C30H25NO5S3 B11034856 dimethyl 2-[2,2,6-trimethyl-1-(naphthalen-2-ylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-[2,2,6-trimethyl-1-(naphthalen-2-ylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11034856
M. Wt: 575.7 g/mol
InChI Key: YUAZCQISIPPZNB-UHFFFAOYSA-N
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Description

DIMETHYL 2-[2,2,6-TRIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core, a naphthyl group, and dithiole carboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-[2,2,6-TRIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps. One common approach is the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with appropriate imines to form intermediate compounds, which are then further reacted to yield the final product . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-[2,2,6-TRIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.

Scientific Research Applications

DIMETHYL 2-[2,2,6-TRIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism by which DIMETHYL 2-[2,2,6-TRIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific proteins or enzymes and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets DIMETHYL 2-[2,2,6-TRIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE apart is its unique combination of functional groups and its potential for diverse applications in multiple fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C30H25NO5S3

Molecular Weight

575.7 g/mol

IUPAC Name

dimethyl 2-[2,2,6-trimethyl-1-(naphthalene-2-carbonyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C30H25NO5S3/c1-16-10-13-21-20(14-16)22(29-38-23(27(33)35-4)24(39-29)28(34)36-5)25(37)30(2,3)31(21)26(32)19-12-11-17-8-6-7-9-18(17)15-19/h6-15H,1-5H3

InChI Key

YUAZCQISIPPZNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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